molecular formula C11H6Cl2N2O3 B1171681 dryophantin CAS No. 1399-18-4

dryophantin

Cat. No.: B1171681
CAS No.: 1399-18-4
Attention: For research use only. Not for human or veterinary use.
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Description

Dryophantin is a red pigment first isolated from oak galls induced by the cynipid wasp Dryophanta divisa . These galls form on the leaves of British oak trees (Quercus spp.) as a pathological response to insect infestation. Structurally, this compound is identified as a glycoside derivative of purpurogallin, a polyphenolic compound characterized by a benzotropolone core . The name "this compound" derives from the genus Dryophanta (Greek drys = oak, phainein = to reveal), reflecting its botanical origin and role in gall pigmentation .

This compound’s isolation provided critical insights into plant-pathogen interactions, particularly how metabolic derangements in gall tissues lead to the synthesis of specialized phenolic compounds absent in healthy plant tissues . Unlike anthocyanins—common plant pigments involved in normal physiological processes like UV protection—this compound is produced exclusively under pathological conditions, suggesting a unique biosynthetic pathway linked to insect-induced stress .

Properties

CAS No.

1399-18-4

Molecular Formula

C11H6Cl2N2O3

Synonyms

dryophantin

Origin of Product

United States

Comparison with Similar Compounds

Dryophantin belongs to a broader class of plant-derived phenolic compounds, but its structural and functional attributes distinguish it from related molecules such as anthocyanins, quercetin, and purpurogallin. Below is a detailed comparison:

Structural and Functional Differences

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Class Source Key Structural Features Solubility Biological Role Pathological/Normal
This compound Purpurogallin glycoside Oak galls (Cynipidae) Glycosylated benzotropolone derivative High (glycoside) Pathological pigment Pathological
Purpurogallin Polyphenolic Oak galls, some plants Benzotropolone core Low (aglycone) Antioxidant, pigment precursor Both
Anthocyanins Anthocyanidin glycosides Various plant tissues Glycosides of anthocyanidins High Pigmentation, UV protection Normal
Quercetin Flavonol Widespread in plants Aglycone or glycoside (e.g., rutin) Moderate Antioxidant, signaling Normal
Key Research Findings
  • Biosynthetic Context : this compound’s glycosylation distinguishes it from purpurogallin, enhancing its solubility and stability in gall tissues . This modification is absent in anthocyanins, which are glycosides of anthocyanidins with distinct chromophore structures .
  • Pathological Specificity: Unlike quercetin—a flavonol involved in routine plant defense—this compound is synthesized only in response to cynipid wasp infestation, indicating a specialized role in gall formation .
  • Comparative Isolation : this compound has been isolated from multiple cynipid-induced galls (e.g., Amphibolips primus on black oak, Xystoteraspoculmn on white oak), demonstrating its consistency as a pathological marker across oak species .
Analytical and Functional Insights
  • Metabolic Derangement: The presence of this compound in galls highlights a shift from normal phenolic metabolism (e.g., anthocyanin/quercetin production) to pathogen-specific pathways, likely mediated by insect-derived enzymes .
  • Antioxidant Potential: While purpurogallin exhibits antioxidant properties, this compound’s glycosylation may modulate its reactivity, a hypothesis supported by comparative studies on gall extracts .

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